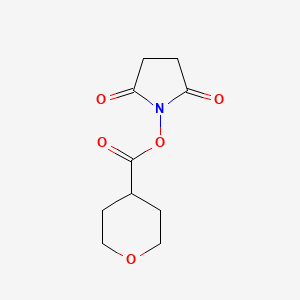

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate

Description

Pyrrolidinedione Moiety

- Electronic Effects :

- Steric Effects :

Tetrahydropyran Moiety

- Electronic Effects :

- Steric Effects :

| Moiety | Dominant Electronic Effect | Key Steric Interaction |

|---|---|---|

| Pyrrolidinedione | Electron withdrawal | Eclipsed C-O bonds |

| Tetrahydropyran | Electron donation (ether) | 1,3-Diaxial strain |

Comparative Structural Analysis with NHS Ester Derivatives

N-Hydroxysuccinimide (NHS) esters are widely used as activating agents for carboxylic acids, forming stable intermediates for amide bond formation. A comparison with this compound reveals both similarities and differences.

Structural Analogies

Key Differences

Reactivity Trends

- Nucleophilic Attack : The electron-deficient carbonyl in both compounds facilitates attack by amines, forming amides. However, NHS esters react faster due to the absence of steric hindrance from the tetrahydropyran group.

- Hydrolytic Stability : The tetrahydropyran moiety may confer greater resistance to hydrolysis compared to NHS esters, which degrade rapidly in water.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOVNCLITMBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Structure

The compound features a pyrrolidine ring fused with a tetrahydropyran moiety, which contributes to its reactivity and potential applications in synthesis and drug development.

Pharmaceutical Applications

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate has been investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a building block for various pharmaceutical agents.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, modifications to the pyrrolidine ring can enhance biological activity against specific cancer cell lines. Studies have shown promising results in preclinical trials, suggesting that further exploration could lead to effective therapeutic agents .

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for the derivatization of amino acids and peptides. Its ability to form stable derivatives facilitates the detection and quantification of these biomolecules using advanced techniques such as UPLC (Ultra Performance Liquid Chromatography) coupled with mass spectrometry (MS).

Case Study: Dipeptide Analysis

A recent study demonstrated the efficacy of using this compound in the derivatization of dipeptides for food analysis. The method improved sensitivity and specificity in detecting trace amounts of peptides in complex food matrices .

Materials Science

In materials science, this compound has potential applications in the development of polymers and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

Research has shown that composites made with this compound exhibit improved tensile strength and thermal resistance compared to traditional materials. These properties make them suitable for applications in aerospace and automotive industries where performance under stress is critical .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical | Building block for drug synthesis; anticancer properties | Anticancer agent development |

| Analytical Chemistry | Derivatization reagent for amino acids and peptides | Dipeptide analysis in food samples |

| Materials Science | Enhancing properties of polymers and coatings | Improved polymer composites for industrial use |

Mécanisme D'action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Research Findings and Data

Experimental Observations

- Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate: Demonstrated 75–90% yields in heterocycle couplings using Cu catalysis. DFT calculations confirmed that partial charges on nitrogen atoms in heterocycles dictate reactivity .

Computational Insights

Ab initio/DFT studies on NHS esters () revealed that electron-deficient C(2) atoms in the carboxylate group facilitate nucleophilic attack.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring and a tetrahydropyran moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit anticancer properties. A study highlighted that certain analogs acted as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. These compounds demonstrated efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells .

The mechanism by which this compound exerts its effects may involve the modulation of epigenetic factors. By inhibiting HDACs, these compounds can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value (nM) | Effect |

|---|---|---|---|

| HDAC Inhibition | U87MG Glioma Cells | 50 | Significant growth inhibition |

| Antitumor Activity | Colorectal Cancer Model | 75 | Reduced tumor growth |

| Apoptosis Induction | Various Cancer Lines | 30 | Increased apoptosis |

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate, and how are they applied?

- Methodological Answer : Characterization typically involves 1H- and 13C-NMR spectroscopy to confirm the molecular structure, particularly the ester and pyrrolidinone moieties. IR spectroscopy is used to identify functional groups (e.g., carbonyl stretching at ~1700–1750 cm⁻¹). For example, in the synthesis of analogous ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives, NMR resolved proton environments and coupling constants, while IR confirmed ester and amide carbonyl groups .

Q. What are common synthetic routes for preparing ester derivatives of tetrahydropyran-4-carboxylate, and what catalysts are typically employed?

- Methodological Answer : A key approach involves coupling reactions using activated esters (e.g., 2,5-dioxopyrrolidin-1-yl groups) with heterocyclic partners. For example, ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate was coupled with nitrogen-containing heterocycles using a heterogeneous copper catalyst under reflux conditions. Catalyst selection (e.g., Cu) is critical for facilitating radical-ionic substitution mechanisms .

Q. How are purification techniques optimized for intermediates in the synthesis of pyrrolidinone-tetrahydropyran hybrids?

- Methodological Answer : Column chromatography (e.g., silica gel, 0.040–0.063 mm particle size) is standard for isolating intermediates. Solvent systems (e.g., ethyl acetate/hexane gradients) are tailored to polarity. For example, purification of ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives required sequential elution to separate regioisomers .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict reaction outcomes in the synthesis of 2,5-dioxopyrrolidin-1-yl derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates partial charges on reactive atoms (e.g., nitrogen in heterocycles) to predict coupling efficiency. For instance, DFT analysis of ethyl-2-bromohexanoate derivatives correlated nitrogen charge density with experimental yields, guiding heterocycle selection .

Q. When encountering contradictory data in reaction yields using different heterocyclic coupling partners, what analytical approaches should be taken to resolve discrepancies?

- Methodological Answer :

- Systematic parameter variation : Adjust reaction temperature, solvent polarity, or catalyst loading while isolating variables.

- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., regioisomers from competing reaction pathways).

- Mechanistic studies : Probe intermediates via in situ IR or trapping experiments. For example, aldol condensations of pyranones under basic conditions yielded divergent products depending on α,β-unsaturated acid chloride reactivity .

Q. How can AI-powered retrosynthesis tools improve route planning for tetrahydropyran-4-carboxylate derivatives?

- Methodological Answer : AI platforms (e.g., Template_relevance models) analyze reaction databases to propose feasible routes. For tetrahydro-2H-pyran derivatives, retrosynthesis algorithms prioritize ring-forming reactions (e.g., Diels-Alder) or esterification steps . Validation via small-scale trials is essential to assess predicted pathways .

Q. What mechanistic insights explain the role of copper catalysts in coupling reactions involving 2,5-dioxopyrrolidin-1-yl esters?

- Methodological Answer : Copper facilitates single-electron transfer (SET) processes , generating radical intermediates. For example, coupling ethyl-2-bromohexanoate with pyridines proceeds via a radical-ionic mechanism , where Cu stabilizes transition states and accelerates substitution. Kinetic studies (e.g., Eyring analysis) and EPR spectroscopy can confirm radical involvement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in product distribution when varying reaction conditions for pyranone derivatives?

- Methodological Answer :

- Controlled replication : Repeat reactions under identical conditions to rule out experimental error.

- Computational modeling : Use DFT to compare activation energies of competing pathways (e.g., aldol vs. Diels-Alder).

- Structural characterization : X-ray crystallography or NOESY NMR can distinguish between isomeric products. For example, 3,4-dihydro-2H-pyrano[4,3-b]pyran-2,5-diones and pyran-4,5-diones were differentiated via NOESY correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.